Tert-butyl 4-(chloromethyl)-1h-indole-1-carboxylate
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Overview
Description
Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate is a chemical compound with the molecular formula C14H18ClNO2 It is an indole derivative, which is a class of compounds known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate typically involves the reaction of 4-(chloromethyl)-1H-indole-1-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their activity in various biological systems, and this compound may exhibit similar properties.
Medicine
The compound is investigated for its potential use in drug development. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications range from pharmaceuticals to agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The indole moiety can interact with receptors and enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(chloromethyl)benzoate: Similar in structure but with a benzoate group instead of an indole moiety.
4-tert-Butylbenzyl chloride: Contains a tert-butyl group and a chloromethyl group but lacks the indole structure.
Uniqueness
Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate is unique due to its indole core, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C14H16ClNO2 |
---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
tert-butyl 4-(chloromethyl)indole-1-carboxylate |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9H2,1-3H3 |
InChI Key |
LIUWGEGLMWFGNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CCl |
Origin of Product |
United States |
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